2,3-Anhydro Rosuvastatin Calcium Salt is a compound related to Rosuvastatin, a widely used lipid-lowering medication. This compound is classified as an impurity of Rosuvastatin and is identified by the CAS number 1422954-12-8. It serves primarily as a reference standard in various pharmaceutical applications, particularly in quality control and assurance during the manufacturing of Rosuvastatin formulations. The compound is also utilized in the process of filing Abbreviated New Drug Applications with the FDA and in toxicity studies related to drug formulations.
The synthesis of 2,3-Anhydro Rosuvastatin Calcium Salt typically involves several organic chemistry techniques that may include:
The synthetic pathway often requires careful control of reaction conditions (temperature, pH, and solvent) to minimize the formation of unwanted impurities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are crucial for confirming the identity and purity of the synthesized compound.
The molecular formula for 2,3-Anhydro Rosuvastatin Calcium Salt is , with a molecular weight of approximately 482.51 g/mol. The structure features several functional groups typical of statins, including a fluorophenyl moiety and a pyrimidine ring.
FC1=CC=C(C=C1)C2=NC(N(S(=O)(C)=O)C)=NC(C(C)C)=C2/C=C/[C@H](CCCC([O-])=O)O
InChI=1S/2C22H28FN3O5S.Ca/c2*1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31;/h2*8-14,17,27H,5-7H2,1-4H3,(H,28,29);/q;;+2/p-2/b2*13-12+;/m00./s1
The primary reactions involving 2,3-Anhydro Rosuvastatin Calcium Salt include:
These reactions are sensitive to environmental factors such as moisture and temperature. Therefore, controlling these parameters is essential during both synthesis and storage.
The mechanism of action for compounds related to Rosuvastatin involves inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a critical role in cholesterol biosynthesis in the liver. By inhibiting this enzyme, 2,3-Anhydro Rosuvastatin Calcium Salt indirectly contributes to lowering levels of low-density lipoprotein cholesterol in the bloodstream.
Research indicates that statins like Rosuvastatin can significantly reduce cardiovascular risks by lowering cholesterol levels and improving lipid profiles in patients at risk for cardiovascular diseases.
2,3-Anhydro Rosuvastatin Calcium Salt is primarily used in:
This compound plays a crucial role in ensuring that pharmaceutical products meet stringent quality standards required for patient safety and therapeutic effectiveness.
2,3-Anhydro Rosuvastatin Calcium Salt (chemical formula: C₂₂H₂₇FN₃O₅S·½Ca or 2(C₂₂H₂₇FN₃O₅S)·Ca; molecular weight: 484.5 g/mol or 969.14 g/mol) is a critical dehydration product of the blockbuster statin rosuvastatin [3] [4]. This derivative features a distinct 2,3-anhydro bridge formed through intramolecular cyclization, which eliminates the C3 hydroxyl group and C2 hydrogen of the parent drug’s heptenoic acid chain [4] [9]. The calcium salt configuration enhances stability and facilitates isolation during analytical characterization. Unlike bioactive statins that inhibit HMG-CoA reductase, this anhydro derivative lacks the essential dihydroxycarboxylic acid pharmacophore, rendering it therapeutically inactive [6] [8]. Its primary significance lies in its role as a chemical marker for manufacturing quality control, where its structural similarity to rosuvastatin necessitates advanced chromatographic separation techniques [4] [7].
Table 1: Comparative Structural Features of Rosuvastatin vs. Its Anhydro Derivative
Property | Rosuvastatin Calcium | 2,3-Anhydro Rosuvastatin Calcium Salt |
---|---|---|
Molecular Formula | C₄₄H₅₄CaF₂N₆O₁₂S₂ | C₄₄H₅₄CaF₂N₆O₁₀S₂ |
Molecular Weight (g/mol) | 1001.14 | 969.14 |
Key Functional Groups | β,δ-Dihydroxycarboxylic acid | 2,3-Epoxycarboxylic acid |
Pharmacological Activity | HMG-CoA reductase inhibition | Inactive |
Primary Role | Active pharmaceutical ingredient | Process-related impurity |
This compound emerges during rosuvastatin synthesis as a major process-related impurity, primarily through dehydration under acidic conditions or thermal stress [4] [5]. Its formation kinetics escalate during final crystallization steps or accelerated stability studies, serving as a stability-indicating marker [5]. Analytical data from suppliers like LGC Standards (TRC-A655305) and SynThink Chemicals (SA12132) confirm its detection in active pharmaceutical ingredient (API) batches via reverse-phase HPLC and mass spectrometry [2] [3]. Regulatory guidelines cap its presence at ≤0.15% in rosuvastatin formulations due to potential impacts on drug efficacy and safety profiles [4] [9]. The impurity’s synthesis and isolation follow stringent protocols, with commercial suppliers offering quantities from 25mg to 200mg at purity levels ≥99% for use as reference standards in quality testing [4] [7].
Key Formation Pathways:
International pharmacopeias (USP, EP) mandate strict control of 2,3-Anhydro Rosuvastatin Calcium Salt under ICH Q3A/B guidelines for impurities in new drug substances [4] [5]. Its designation as "Rosuvastatin Impurity K" in analytical monographs requires manufacturers to implement validated detection methods with ≤0.1% reporting thresholds [4] [9]. The compound’s CAS registry numbers (1422954-12-8 for the acid form; not assigned for calcium salt) facilitate regulatory documentation and reference standard traceability [4] [9]. Patent US7932387B2 explicitly references control strategies for this impurity during crystalline form preparation, underscoring its critical impact on rosuvastatin’s patentability and commercial production [5]. Global suppliers like LGC Standards and SynThink Chemicals provide certified reference materials meeting pharmacopeial specifications, supporting compliance across 30+ countries [2] [3] [7].
Table 2: Regulatory and Commercial Status of 2,3-Anhydro Rosuvastatin Calcium Salt
Parameter | Specification | Source |
---|---|---|
CAS Number (Acid) | 1422954-12-8 | [4] |
Purity Grades | ≥99% (HPLC) | [3] [4] |
Pharmacopeial Status | Identified impurity in rosuvastatin monographs | [4] [9] |
Commercial Availability | 25mg-$350; 100mg-$850 (SynThink Chemicals) | [4] |
Key Detection Methods | HPLC-UV (λ=242nm), LC-MS/MS | [2] [7] |
Note: Pricing data reflects 2025 market rates from major reference standard suppliers.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4